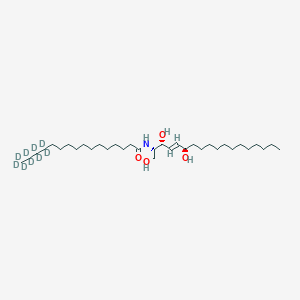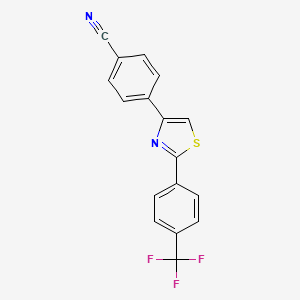![molecular formula C30H46O3 B11936653 (1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936653.png)
(1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Seocalcitol, also known as EB 1089, is a synthetic analogue of vitamin D. It is primarily investigated for its potential anti-cancer properties. Seocalcitol is designed to regulate cell growth and differentiation, making it a promising candidate for cancer treatment due to its reduced calcaemic activity compared to natural vitamin D analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Seocalcitol involves several steps, starting from the precursor compound, which undergoes a series of chemical reactions to form the final product. The key steps include the formation of the Ylide intermediate, which is crucial for the synthesis of Seocalcitol. This method is advantageous due to its simplicity, lack of side reactions, and high yield .
Industrial Production Methods: Industrial production of Seocalcitol typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process includes the use of long chain triglycerides as a lymphotropic carrier to enhance bioavailability .
Chemical Reactions Analysis
Types of Reactions: Seocalcitol undergoes various chemical reactions, including:
Oxidation: Seocalcitol can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the structure of Seocalcitol, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, which may have different biological activities compared to the parent compound .
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of vitamin D analogues on chemical reactions.
Biology: Investigated for its role in regulating cell growth and differentiation.
Medicine: Explored as a potential treatment for various cancers, including pancreatic and hepatocellular carcinoma
Mechanism of Action
Seocalcitol exerts its effects by binding to the vitamin D receptor, which regulates the expression of various genes involved in cell growth and differentiation. This binding inhibits the growth of cancer cells and induces apoptosis. The reduced calcaemic activity of Seocalcitol compared to natural vitamin D analogues makes it a promising candidate for cancer treatment .
Comparison with Similar Compounds
Calcitriol: The natural form of vitamin D, which has higher calcaemic activity.
Alfacalcidol: Another vitamin D analogue with similar properties but different therapeutic applications.
Paricalcitol: A synthetic vitamin D analogue used to treat secondary hyperparathyroidism.
Uniqueness of Seocalcitol: Seocalcitol is unique due to its reduced calcaemic activity, making it safer for long-term use in cancer treatment. Its ability to regulate cell growth and differentiation more effectively than natural vitamin D analogues highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C30H46O3 |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3/b11-8+,18-9+,23-13?,24-14?/t21-,25-,26-,27+,28+,29-/m1/s1 |
InChI Key |
LVLLALCJVJNGQQ-NVSPCIDQSA-N |
Isomeric SMILES |
CCC(CC)(/C=C/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](C[C@@H](C3=C)O)O)C)O |
Canonical SMILES |
CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


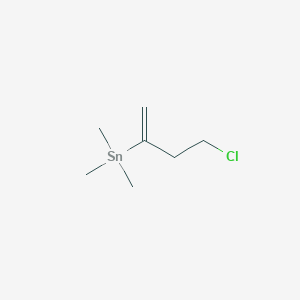
![[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B11936581.png)
![2-hydroxy-N-[1-(2-hydroxyphenyl)ethylideneamino]benzamide](/img/structure/B11936582.png)
![heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11936584.png)
![(1R,3Z,5S)-3-[2-[(3aS,7aS)-1-[(E,2R)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol](/img/structure/B11936590.png)
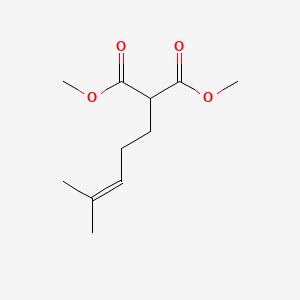

![3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one](/img/structure/B11936596.png)
![4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11936602.png)
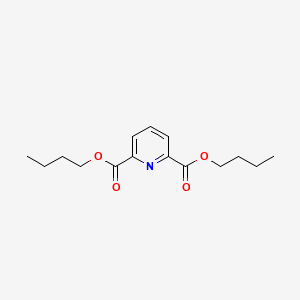

![4-[[4-fluoro-3-(2-propan-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B11936634.png)
